A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of the novel thiophene derivative, methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes not just the procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of Thiophene Derivatives and the Need for Rigorous Elucidation
Thiophene and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional materials.[1] Their diverse biological activities make them a subject of intense research in medicinal chemistry.[2] The precise structural characterization of novel thiophene analogs is paramount, as subtle changes in substitution patterns can dramatically alter their physicochemical properties and biological efficacy.
The target molecule, methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, is a polysubstituted 2-aminothiophene. Compounds of this class are often synthesized via the Gewald aminothiophene synthesis, a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[5][6] Given the potential for isomeric byproducts and unexpected rearrangements, a multi-faceted analytical approach is essential to unequivocally confirm the intended molecular structure.
This guide will walk through a systematic process of structure elucidation, integrating data from various spectroscopic methods to build a cohesive and irrefutable structural assignment.
Strategic Approach to Structure Elucidation: A Multi-Technique Workflow
The elucidation of an unknown organic compound's structure is a systematic process that involves gathering and integrating data from various analytical techniques.[7] A logical and efficient workflow is crucial for arriving at an unambiguous structural assignment.[8][9] For methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, the following workflow is proposed:
Figure 1: A logical workflow for the structure elucidation of the target compound.
This workflow begins with the synthesis and purification of the compound, followed by parallel spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, confirmed structure.
Mass Spectrometry: Determining the Molecular Formula
3.1. Rationale
Mass spectrometry is the first-line technique for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula.[10] This information is fundamental and provides the atomic "parts list" from which the structure will be assembled. For thiophene derivatives, mass spectrometry can also offer initial fragmentation patterns that hint at the compound's structural motifs.[11][12]
3.2. Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) is an effective method for ionizing thiophene compounds.[13]
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
3.3. Data Interpretation and Expected Results
The expected molecular formula for methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is C₈H₁₀N₂O₃S.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₃S |
| Monoisotopic Mass | 214.0412 u |
| Nominal Mass | 214 u |
The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 215.0490. The isotopic pattern should also be consistent with the presence of one sulfur atom.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
4.1. Rationale
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For the target compound, IR spectroscopy is crucial for confirming the presence of the amine (NH₂), amide (CONH₂), and ester (COOCH₃) functionalities.
4.2. Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
4.3. Data Interpretation and Expected Results
The IR spectrum will provide clear evidence for the key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretch | 3400-3200 (two bands) |
| Primary Amide (CONH₂) | N-H Stretch | ~3350 and ~3180 (two bands)[14] |
| C=O Stretch (Amide I) | ~1660[15] | |
| N-H Bend (Amide II) | ~1620[15] | |
| Ester (COOCH₃) | C=O Stretch | ~1720 |
| C-O Stretch | 1300-1150 | |
| Thiophene Ring | C=C Stretch | ~1550-1400 |
| C-S Stretch | ~850-650[16] |
The presence of distinct N-H stretching bands for both the primary amine and the primary amide, along with two different carbonyl stretching frequencies, will strongly support the proposed structure.[17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.[1] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[20]
5.1. Sample Preparation Protocol
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar compound and avoid exchange of the NH protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
5.2. ¹H NMR Spectroscopy: Proton Environment
5.2.1. Rationale
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
5.2.2. Expected ¹H NMR Data (in DMSO-d₆)
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Integration | Assignment |
| NH₂ (Amine) | Broad Singlet | ~7.0-7.5 | 2H | Protons on the 2-amino group |
| NH₂ (Amide) | Broad Singlet | ~7.0-7.5 | 2H | Protons on the 5-carbamoyl group |
| CH₃ (Ester) | Singlet | ~3.7-3.8 | 3H | Methyl protons of the ester |
| CH₃ (Ring) | Singlet | ~2.3-2.5 | 3H | Methyl protons on the thiophene ring |
Note: The chemical shifts of NH protons can be broad and may vary with concentration and temperature. The absence of a proton signal from the thiophene ring itself is a key piece of information, indicating it is fully substituted.
5.3. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton
5.3.1. Rationale
¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule.[21][22] When coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined.
5.3.2. Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| C=O (Ester) | ~165-170 | Carbonyl carbon of the ester |
| C=O (Amide) | ~165-170 | Carbonyl carbon of the amide |
| C (Thiophene) | ~150-160 | C2 (attached to NH₂) |
| C (Thiophene) | ~130-140 | C5 (attached to CONH₂) |
| C (Thiophene) | ~120-130 | C4 (attached to CH₃) |
| C (Thiophene) | ~100-110 | C3 (attached to COOCH₃) |
| OCH₃ (Ester) | ~50-55 | Methyl carbon of the ester |
| CH₃ (Ring) | ~15-20 | Methyl carbon on the thiophene ring |
Note: The exact chemical shifts can be influenced by the electronic effects of the various substituents on the thiophene ring.[23]
5.4. 2D NMR Spectroscopy: Establishing Connectivity
5.4.1. Rationale
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for connecting them.[24][25]
-
HSQC: Identifies direct one-bond correlations between protons and the carbons they are attached to.[26]
-
HMBC: Reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[27][28]
5.4.2. Experimental Protocol for 2D NMR
Standard pulse sequences for HSQC and HMBC experiments should be used on a high-field NMR spectrometer. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (typically 2-10 Hz).
5.4.3. Key Expected HMBC Correlations
Figure 2: Key expected HMBC correlations for structure confirmation.
-
The protons of the ester methyl group should show correlations to the ester carbonyl carbon and to C3 of the thiophene ring.
-
The protons of the ring methyl group should show correlations to C4 , C3 , and C5 of the thiophene ring.
-
The protons of the amine (NH₂) and amide (NH₂) groups should show correlations to their adjacent ring carbons (C2 and C5, respectively) and potentially to other nearby carbons.
These correlations will unequivocally establish the substitution pattern on the thiophene ring.
Data Synthesis and Final Structure Confirmation
The final step in the elucidation process is to integrate all the spectroscopic data to confirm that they collectively and consistently support the proposed structure of methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.
-
Mass Spectrometry confirms the molecular formula C₈H₁₀N₂O₃S.
-
IR Spectroscopy confirms the presence of NH₂, CONH₂, and COOCH₃ functional groups.
-
¹H NMR shows the expected proton signals for the methyl groups and NH protons, and importantly, the absence of any thiophene ring protons.
-
¹³C NMR and DEPT account for all eight carbon atoms and classify them correctly.
-
2D NMR (HSQC and HMBC) provides the definitive connectivity, linking the methyl groups and other functionalities to the correct positions on the fully substituted thiophene ring.
In cases where absolute certainty is required, or if suitable crystals can be obtained, single-crystal X-ray diffraction can provide the ultimate confirmation of the molecular structure in the solid state.[29][30][31]
Conclusion
The structure elucidation of a novel organic compound like methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate requires a systematic and multi-faceted analytical approach. By logically applying a suite of modern spectroscopic techniques—MS, IR, and a full complement of 1D and 2D NMR experiments—it is possible to determine the molecular structure with a high degree of confidence. This guide has outlined a field-proven workflow and the underlying rationale for each step, providing a robust framework for researchers in organic and medicinal chemistry.
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